

SIRT5 inhibitor 8 discovery and development

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An In-depth Technical Guide on the Discovery and Development of SIRT5 Inhibitor 8

Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria.[1] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 exhibits robust activity in removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[1][2] This enzymatic activity positions SIRT5 as a critical regulator of various metabolic pathways, including the urea cycle, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative stress responses.[2][3][4] Given its role in cellular metabolism and its implication in diseases like cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.[5][6] The development of potent and selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic intervention. This guide focuses on the discovery and development of a potent ε -N-thioglutaryllysine derivative, referred to as photo-crosslinking derivative 8, a significant advancement in the field of SIRT5 inhibition.[5][7]

Discovery of SIRT5 Inhibitor 8

The discovery of SIRT5 inhibitor 8 was a result of a rational, substrate-mimicking design strategy.[5][8] Researchers designed a series of ϵ -N-thioglutaryllysine derivatives based on the structure of SIRT5's natural glutaryl-lysine substrates.[5] This approach aimed to create compounds that could effectively bind to the enzyme's active site. The structure-activity relationship (SAR) studies of these derivatives led to the identification of derivative 8 as a highly potent inhibitor of SIRT5.[5]



Quantitative Inhibitory Data

The inhibitory potency and selectivity of SIRT5 inhibitor 8 were evaluated against SIRT5 and other sirtuin isoforms. The quantitative data are summarized in the table below.

| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
|--|--------|-----------|--|-----------|
| Photo- crosslinking derivative 8 | SIRT5 | 120 | Low inhibition against SIRT1, SIRT2, SIRT3, and SIRT6 | [5] |

It is important to note that another compound, identified as **SIRT5 inhibitor 8** (compound 10) from a different chemical series (2,4,6-trisubstituted triazines), has also been described in the literature. Its data is presented below for clarity.

| Inhibitor | Target | IC50 (μM) | Inhibition Type | Reference |
|---------------------------------|--------|-----------|-----------------|-----------|
| SIRT5 inhibitor 8 (compound 10) | SIRT5 | 5.38 | Competitive | [9] |

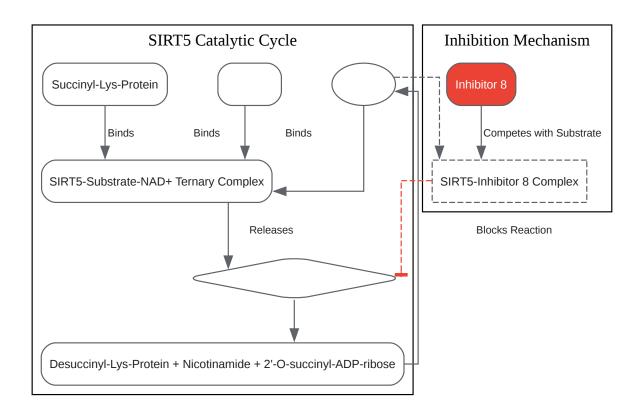
Mechanism of Action

Biochemical and computational studies have elucidated the mechanism of action for SIRT5 inhibitor 8.

- Competitive Inhibition: Kinetic analyses revealed that derivative 8 acts as a competitive
 inhibitor with respect to the glutaryl-lysine substrate.[7] It does not compete with the NAD+
 cofactor.[5] This indicates that the inhibitor directly binds to the substrate-binding pocket in
 the active site of SIRT5.[7]
- Target Engagement: The binding of these ε-N-thioglutaryllysine derivatives, including compound 8, to SIRT5 was further confirmed by fluorescence-based thermal shift assays, which showed that the compounds stabilize the SIRT5 protein.[5][8]



 Structural Insights: Co-crystal structure analysis has shown that photo-crosslinking derivative 8 occupies the lysine substrate binding site.[7] It forms hydrogen bonds and electrostatic interactions with key residues in the active site and may react with NAD+ to form a stable thio-intermediate, providing a strong basis for its inhibitory activity.[7]



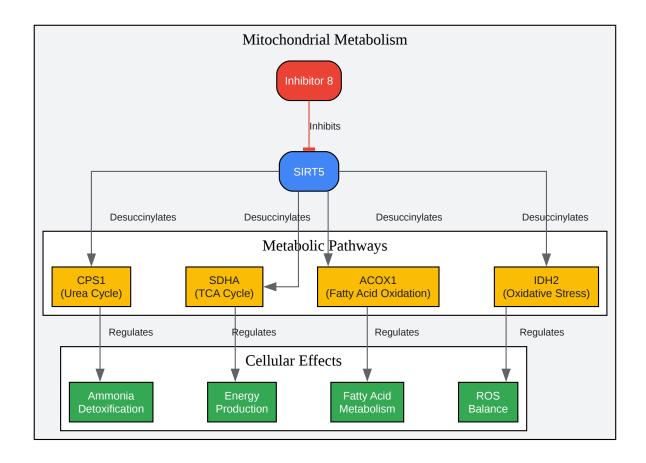
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Caption: Mechanism of SIRT5 inhibition by competitive binding.

SIRT5 Signaling and Metabolic Regulation

SIRT5 plays a pivotal role in regulating cellular metabolism by deacylating key enzymes. Its inhibition can therefore significantly impact these pathways.





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Caption: Role of SIRT5 in regulating key metabolic enzymes.

Experimental Protocols

The development and characterization of SIRT5 inhibitor 8 involved several key experimental procedures.

SIRT5 Inhibition Assay (Fluorogenic)

• Enzyme and Substrate Preparation: Recombinant human SIRT5 enzyme is used. The fluorogenic substrate, such as Ac-Leu-Gly-Ser-Lys(Su)-AMC, is prepared in assay buffer.[6]



- Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. The reaction
 mixture contains SIRT5 enzyme, NAD+, and the test inhibitor (e.g., inhibitor 8) at various
 concentrations in an appropriate buffer.
- Initiation and Incubation: The reaction is initiated by adding the fluorogenic substrate. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
- Development and Detection: A developer solution (containing a protease like trypsin) is added to cleave the desuccinylated peptide, releasing the fluorescent aminomethylcoumarin (AMC) group.
- Data Analysis: The fluorescence intensity is measured using a plate reader (e.g., excitation at 350 nm, emission at 450 nm). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Assays

To determine the selectivity of inhibitor 8, similar enzymatic assays are conducted for other sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT6).[5] These assays use isoform-specific fluorogenic substrates (e.g., acetylated-lysine substrates for SIRT1-3) and follow a comparable protocol to the SIRT5 assay. The relative inhibitory activities are then compared to determine the selectivity profile.

Enzyme Kinetic Studies

- Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
- Procedure: The initial reaction velocities are measured at various concentrations of the substrate (e.g., glutaryl-lysine peptide) in the presence of different fixed concentrations of inhibitor 8.
- Data Analysis: The data are plotted on a Lineweaver-Burk or Michaelis-Menten plot. In the case of competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.

Thermal Shift Assay (TSA)

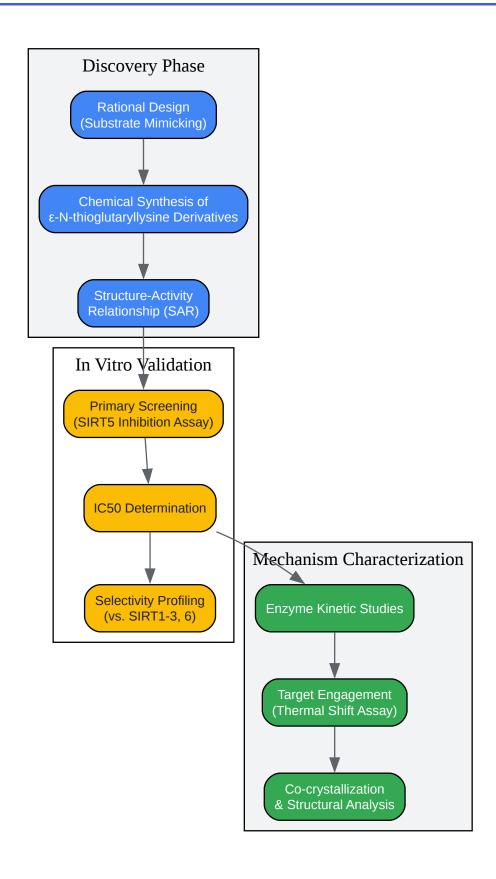


- Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A stabilizing ligand will increase the Tm.
- Procedure: SIRT5 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor at various concentrations. The mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as the protein unfolds.
- Data Analysis: The melting temperature (Tm) is determined for each concentration of the inhibitor. An increase in Tm in the presence of the inhibitor confirms direct binding to the SIRT5 protein.[5]

Experimental and Developmental Workflow

The overall process for the discovery and validation of SIRT5 inhibitor 8 follows a logical progression from initial concept to detailed characterization.





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Caption: Workflow for discovery and validation of SIRT5 Inhibitor 8.



Conclusion

The discovery of the photo-crosslinking derivative 8 represents a significant achievement in the development of selective SIRT5 inhibitors.[5][7] Born from a substrate-mimicking design strategy, this compound exhibits potent, nanomolar inhibition of SIRT5 with high selectivity over other sirtuin family members.[5] Detailed mechanistic studies have confirmed its competitive mode of action and direct engagement with the SIRT5 active site.[7] As a potent and selective chemical probe, SIRT5 inhibitor 8 is an invaluable tool for further investigating the complex biology of SIRT5 and its role in health and disease. Its novel scaffold provides a strong foundation for the future design and optimization of SIRT5-targeted therapeutics.

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